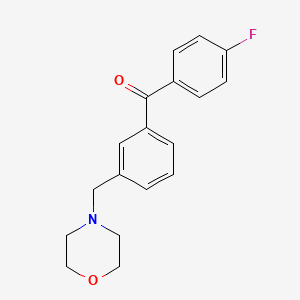

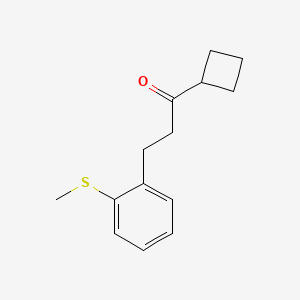

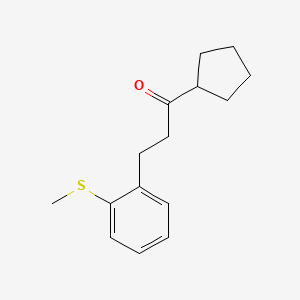

![molecular formula C8H10OS B1324929 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol CAS No. 41301-23-9](/img/structure/B1324929.png)

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol

Übersicht

Beschreibung

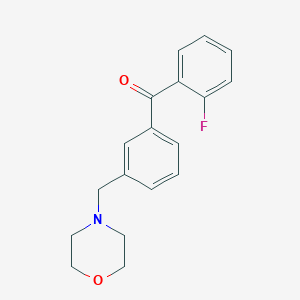

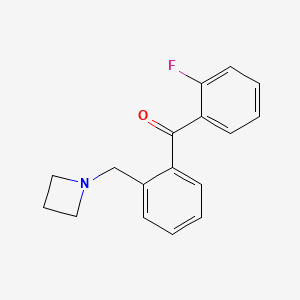

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[b]thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The molecule also contains a hydroxymethyl group (-CH2OH) attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 48-54°C at 1 mmHg . More specific physical and chemical properties may depend on the purity of the sample and the conditions under which it is stored and used.Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Therapeutics

The compound LY2452473, which is structurally related to 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol, has been studied for its metabolism and disposition in humans. It's a selective androgen receptor modulator absorbed rapidly and cleared slowly from the human body. The study revealed that LY2452473 is primarily eliminated through metabolic pathways, with no single pathway accounting for a significant portion of the dose excreted. The findings provide insights into the metabolism and potential therapeutic applications of related compounds (Yi et al., 2012).

Neurotoxicity and Pharmacological Effects

3,4-Methylenedioxymethamphetamine (MDMA), a structurally similar compound, has been associated with neurotoxicity. The formation of reactive metabolites from MDMA and related compounds, like 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol, may contribute to this neurotoxicity. Studies in humans have confirmed the presence of neurotoxic thioether adducts after MDMA ingestion, shedding light on the potential neurotoxic pathways of related substances (Perfetti et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4,9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOARKVWJFPIWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.